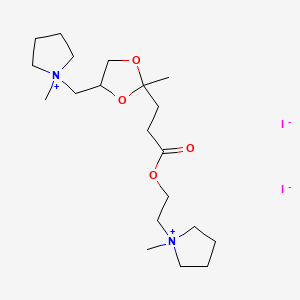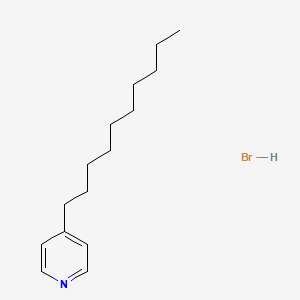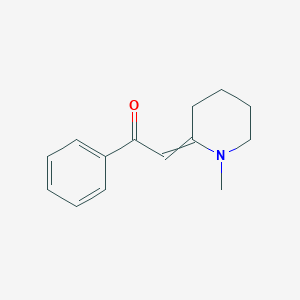
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one is a chemical compound with the molecular formula C14H17NO. It features a piperidine ring in a half-chair conformation and is linked into chains by intermolecular hydrogen bonds
Métodos De Preparación
The synthesis of 2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of piperidine derivatives and phenylacetone under controlled conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as heating and purification to achieve the final compound .
Análisis De Reacciones Químicas
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact mechanism are still ongoing, and more research is needed to fully understand its actions.
Comparación Con Compuestos Similares
2-(1-Methylpiperidin-2-ylidene)-1-phenylethan-1-one can be compared with similar compounds such as (2Z)-(1-Methylpiperidin-2-ylidene)acetonitrile. While both compounds share a piperidine ring structure, they differ in their functional groups and overall molecular configuration. This uniqueness makes this compound particularly interesting for specific applications .
Propiedades
Número CAS |
50362-05-5 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-(1-methylpiperidin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C14H17NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Clave InChI |
VLGJIIBXLCFCIH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
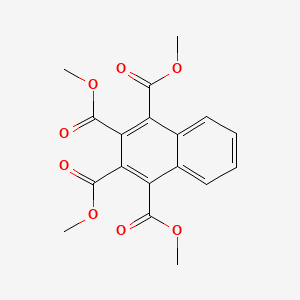

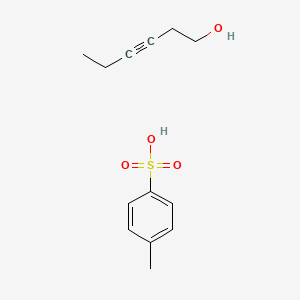
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)


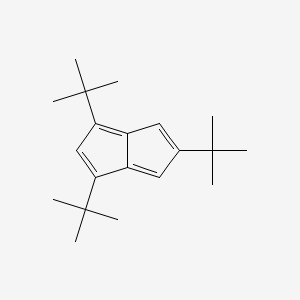
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
